molecular formula C9H8N2O2 B1322806 Methyl 1H-Indazole-5-carboxylate CAS No. 473416-12-5

Methyl 1H-Indazole-5-carboxylate

Cat. No. B1322806
CAS No.: 473416-12-5
M. Wt: 176.17 g/mol
InChI Key: LPLOEZPPYOSNEW-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (10 g, 47.6 mmol) in MeOH (160 mL), PdCl2.dppf (5.57 g, 7.62 mmol), NaOAc (11.7 g, 142.85 mmol) and DMF (5 mL) were added and degassed (using N2 gas 3-times). The mixture was sealed, charged with CO gas (60 psi) and heated at 80° C. for 20 hours. The reaction mixture was concentrated to obtain a residue, which was diluted with water (100 mL), acidified with 10% aqueous citric acid and extracted using ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to afford 1H-indazole-5-carboxylic acid methyl ester (7.23 g, 80%) as a solid. 1H NMR (CDCl3): δ 9.6-10.2 (br, 1H), 8.4-8.6 (s, 1H), 8.0-8.2 (d, 1H), 7.4-7.5 (d, 1H), 3.9-4.05 (s, 3H), 2.55-2.7 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
PdCl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.7 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
5.57 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2C.C[C:13]([O-:15])=[O:14].[Na+].[CH3:17]N(C=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO.Cl[Pd]Cl.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:17][O:15][C:13]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2)=[O:14] |f:1.2,8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Four
Name
PdCl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl[Pd]Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
11.7 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5.57 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed (using N2 gas 3-times)
CUSTOM
Type
CUSTOM
Details
The mixture was sealed
ADDITION
Type
ADDITION
Details
charged with CO gas (60 psi)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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